

Olanzapine versus placebo in the treatment of acute mania: a randomized controlled trial.

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Compound of Interest

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Olanzapine Demonstrates Superior Efficacy to Placebo in Treating Acute Mania

A pivotal randomized, double-blind, placebo-controlled, 3-week study reveals that **olanzapine** is significantly more effective than a placebo in treating patients experiencing acute mania.^{[1][2][3]} The research highlights **olanzapine**'s potential as a primary intervention for this patient population.

Efficacy Outcomes

The primary measure of efficacy was the change in the total score on the Young Mania Rating Scale (YMRS) from baseline to the end of the 3-week trial. The **olanzapine** group showed a significantly greater improvement in YMRS total score compared to the placebo group.^{[1][3]}

A key secondary outcome was the clinical response rate, defined as a 50% or greater reduction in the YMRS total score from baseline. A significantly higher percentage of patients treated with **olanzapine** achieved this clinical response compared to those who received a placebo.^[1]

Efficacy Measure	Olanzapine (N=70)	Placebo (N=69)	Statistical Significance
Mean Change in YMRS Total Score from Baseline	-10.26[4]	-4.88[4]	p=0.02[3]
Clinical Response Rate (≥50% YMRS Improvement)	48.6%[1][2]	24.2%[1][2]	p < 0.05

Safety and Tolerability

Olanzapine was generally well-tolerated, with no discontinuations from the **olanzapine** group due to adverse events.[1][2] However, certain adverse events were reported more frequently in the **olanzapine** group compared to the placebo group.

Adverse Event	Olanzapine Group	Placebo Group	Statistical Significance
Somnolence	Significantly more frequent	Less frequent	Statistically Significant[1][2]
Dizziness	Significantly more frequent	Less frequent	Statistically Significant[1][2]
Dry Mouth	Significantly more frequent	Less frequent	Statistically Significant[1][2]
Weight Gain	Significantly more frequent	Less frequent	Statistically Significant[1][2]

Notably, there were no statistically significant differences between the **olanzapine** and placebo groups concerning measures of parkinsonism, akathisia, and dyskinesias.[1][2]

Experimental Protocol

This study was a 3-week, randomized, double-blind, placebo-controlled, parallel-group trial.[1][2]

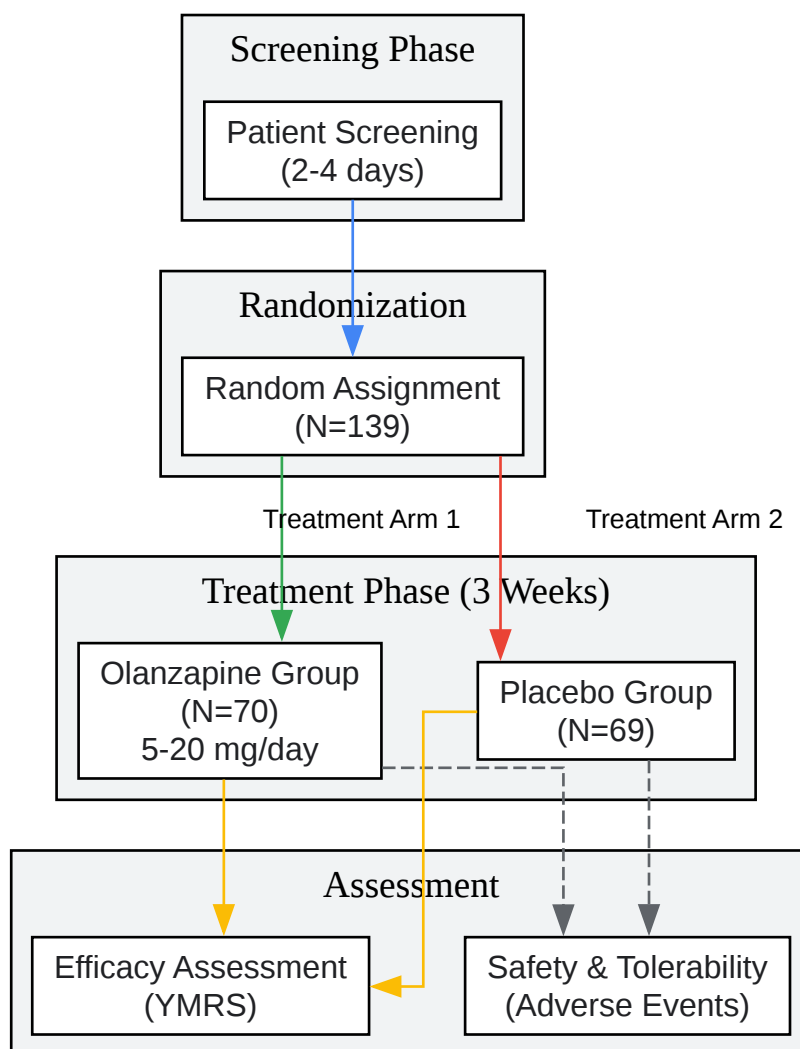
Patient Population: The study enrolled 139 patients who met the criteria for acute mania.[1][4]

Randomization and Blinding: After a screening period of 2 to 4 days, qualified patients were randomly assigned to receive either **olanzapine** (N=70) or a placebo (N=69).[1][2] The double-blind design ensured that neither the patients nor the investigators knew which treatment was being administered.

Treatment Regimen: Patients in the **olanzapine** group started with a daily dose of 10 mg.[1][2] After the first day, the dosage could be adjusted between 5 mg and 20 mg per day based on the clinical judgment of the investigators.[1] The placebo group received identical-looking capsules.

Assessments: The primary efficacy was assessed using the Young Mania Rating Scale (YMRS).[1] Safety and tolerability were monitored through the recording of adverse events, and assessments for extrapyramidal symptoms.

Below is a diagram illustrating the experimental workflow of this randomized controlled trial.



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Caption: Experimental workflow of the **olanzapine** vs. placebo trial.

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